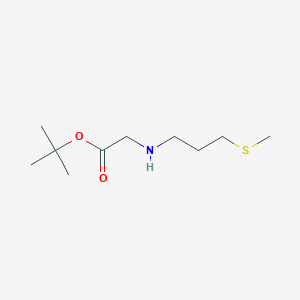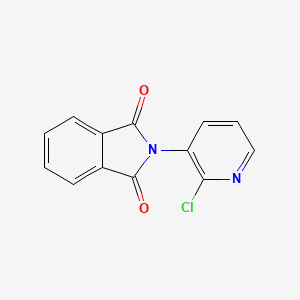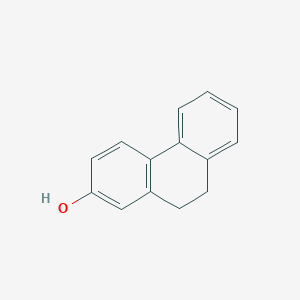
NSC 2614
Vue d'ensemble
Description
NSC 2614 is an organic compound belonging to the phenanthrene family It is characterized by a phenanthrene core with a hydroxyl group at the 2-position and hydrogen atoms at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 2614 can be achieved through several methods. One common approach involves the hydrogenation of 9-phenanthrols using a ruthenium catalyst. The reaction conditions typically include a temperature of 50°C, a hydrogen pressure of 50 atm, and the use of sodium carbonate as an additive in trifluoroethanol as the solvent . Another method involves the base-mediated cyclization of ketones with ketene dithioacetals, which provides this compound in good yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using industrial catalysts such as NiMo/Al2O3-USY. These processes are optimized for high yield and efficiency, with reaction conditions tailored to facilitate selective hydrogenation and ring-opening reactions .
Analyse Des Réactions Chimiques
Types of Reactions: NSC 2614 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Applications De Recherche Scientifique
NSC 2614 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation and oxidation reactions.
Industry: It is used in the production of high-performance materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of NSC 2614 and its derivatives often involves interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of SARS-CoV-2 . The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating hydrogen bonding and interaction with various biological targets.
Comparaison Avec Des Composés Similaires
9,10-Dihydrophenanthren-9-ol: Similar in structure but with the hydroxyl group at the 9-position.
Phenanthrene: The parent compound without the hydroxyl group and hydrogenation at the 9 and 10 positions.
9,10-Dihydroanthracene: Another hydrogenated polycyclic aromatic hydrocarbon with similar properties.
Uniqueness: NSC 2614 is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective hydrogenation and oxidation reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
5329-90-8 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9,15H,5-6H2 |
Clé InChI |
JCNDWTDGHRLQSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B8597689.png)
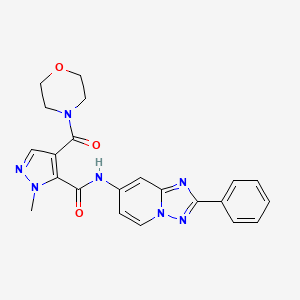

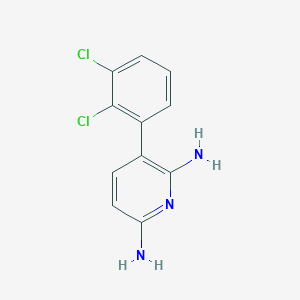
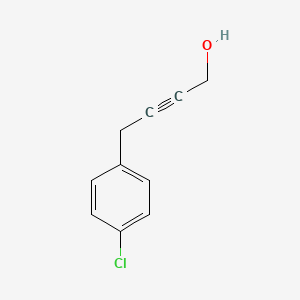
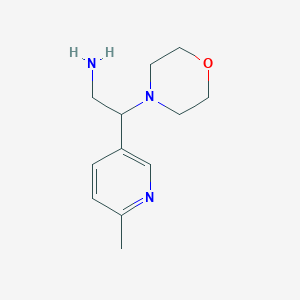
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one](/img/structure/B8597716.png)


![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)
